molecular formula C13H13N B13134702 2-Methyl-5-(p-tolyl)pyridine CAS No. 30456-56-5

2-Methyl-5-(p-tolyl)pyridine

Cat. No.: B13134702
CAS No.: 30456-56-5
M. Wt: 183.25 g/mol
InChI Key: VMQIABRWAZWBEC-UHFFFAOYSA-N
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Description

2-Methyl-5-(p-tolyl)pyridine (CAS 30456-56-5) is an organic compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . It is classified as a pyridine derivative and serves as a versatile chemical building block in organic chemistry and pharmaceutical research. This compound is primarily used as a key intermediate in the synthesis of more complex molecules . Its stable pyridine core makes it valuable for constructing complex molecular architectures in organic research . While specific mechanistic studies on this exact compound are limited, its structural features make it a candidate for use in developing compounds for various research areas. Derivatives of similar tolylpyridine compounds have been explored in scientific research for their potential as inhibitors of specific enzymes, such as carbonic anhydrase IX, a target in oncology research . Furthermore, pyridine derivatives of this kind are also investigated for potential applications in materials science, including the creation of organic semiconductors or components for light-emitting diodes (LEDs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should be conducted in accordance with safe laboratory practices. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30456-56-5

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14-9-13/h3-9H,1-2H3

InChI Key

VMQIABRWAZWBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 P Tolyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orgimperial.ac.uk The nitrogen atom's basic lone pair can also react with electrophilic reagents or acidic catalysts, forming a positively charged pyridinium (B92312) salt. This further deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Consequently, forcing conditions are often required for EAS reactions on unsubstituted pyridine, which typically yield the 3-substituted (meta) product. wikipedia.org

In 2-Methyl-5-(p-tolyl)pyridine, the presence of electron-donating groups—the methyl group at position 2 and the p-tolyl group at position 5—partially counteracts the electron-withdrawing nature of the pyridine nitrogen. These groups increase the electron density of the ring, thereby facilitating electrophilic attack compared to unsubstituted pyridine. smolecule.com The directing effects of these substituents, combined with the inherent preference for meta-substitution, influence the regioselectivity of these reactions. While direct nitration and sulfonation of pyridine itself are challenging, the activated nature of this compound suggests a greater potential for such transformations under controlled conditions. wikipedia.org

Nucleophilic Reactivity and Addition Reactions

The chemical nature of this compound allows for reactivity with nucleophiles through two primary pathways. Firstly, the lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character, similar to a tertiary amine. wikipedia.orgimperial.ac.uk This allows the compound to react readily with Lewis acids and alkylating agents to form pyridinium salts. wikipedia.org

Secondly, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. This reactivity is analogous to that of conjugated imines or carbonyl compounds. imperial.ac.uk For this compound, the C2 position is already substituted. However, the C4 and C6 positions remain potential sites for nucleophilic addition or substitution, especially if the ring is activated by quaternization of the nitrogen atom. The compound can also participate in condensation reactions with aldehydes or ketones to form imines, which are valuable synthetic intermediates. smolecule.com

Oxidative Transformations and Reaction Pathways

The oxidation of this compound can proceed through different pathways, primarily involving the pyridine nitrogen or the alkyl substituents.

A key transformation is the oxidation of the pyridine nitrogen atom to form this compound N-oxide. wikipedia.org This reaction is typically achieved using peracids and is a common feature of tertiary amines and pyridine derivatives. wikipedia.orgnih.gov The formation of the N-oxide is significant because it alters the reactivity of the pyridine ring; it activates the C2 and C4 positions for both nucleophilic and electrophilic substitution while deactivating the nitrogen from further reactions. wikipedia.orgresearchgate.net Catalytic, enantioselective N-oxidation methods have also been developed for substituted pyridines, highlighting the advanced strategies available for creating chiral pyridine frameworks. nih.gov

Alternatively, the alkyl groups on the ring can undergo oxidation. The methyl group at the C2 position can be oxidized under specific conditions, potentially using reagents like selenium dioxide or through hypervalent iodine-mediated oxidations, although the latter can be dependent on the specific substitution pattern and reagent used. clockss.org Studies on the vapor phase oxidation of related compounds like 2-methyl-5-ethylpyridine show that oxidation can occur at both alkyl groups, leading to a variety of products including aldehydes, carboxylic acids (such as isocinchomeronic acid), and even products of oxidative coupling like diketones. researchgate.net The specific pathway and product distribution depend heavily on the catalyst and reaction conditions employed. researchgate.netresearchgate.net

Metal Coordination Chemistry and Ligand Properties

This compound and its analogs are effective ligands in coordination chemistry, primarily due to the accessible lone pair on the pyridine nitrogen, which can coordinate to a wide range of metal centers. smolecule.comevitachem.com

Chelation Behavior and Stability of Metal Complexes

As a monodentate ligand, this compound binds to metal ions through its nitrogen atom. It has been used in the synthesis of chloro complexes with first-row transition metals such as nickel, copper, and cobalt. smolecule.com The stability and structure of these complexes are influenced by both the electronic properties of the metal and the steric hindrance imparted by the substituents on the ligand.

In more complex systems, 2-arylpyridines can act as bidentate chelating ligands. This often occurs in the context of transition metal-catalyzed C-H activation, where the pyridine nitrogen initially coordinates to the metal center, directing the metal to activate a C-H bond on the adjacent aryl ring, forming a stable cyclometalated complex. rsc.org This chelation is a key principle in many catalytic cycles. For instance, 2-(p-tolyl)pyridine (B1347097) has been used in rhodium-catalyzed C-H activation and cross-coupling reactions. researchgate.net The stability of the resulting metallacycle is a crucial factor in the efficiency of these catalytic transformations. Gold(III) also forms stable cyclometalated compounds with 2-arylpyridines, including derivatives of 2-(p-tolyl)pyridine. mdpi.com

Table 1: Rhodium-Catalyzed Reaction of 2-(p-tolyl)pyridine with Indium Organometallics researchgate.net
EntryIndium ReagentProduct(s)Yield (%)
1In(CH=CHPh)₃2-(2-(E)-Styryl-4-methylphenyl)pyridine75
2In(C≡CPh)₃2-(4-Methyl-2-(phenylethynyl)phenyl)pyridine63

This table illustrates the C-H activation of 2-(p-tolyl)pyridine directed by the pyridine nitrogen, followed by coupling with different organoindium reagents under rhodium catalysis, showcasing the ligand's utility in forming new C-C bonds.

Ligand Design Principles for this compound Analogs

The design of ligands based on the this compound scaffold involves the strategic modification of its structure to fine-tune its electronic and steric properties for specific applications, such as catalysis or materials science. evitachem.com

Steric Effects: The size and position of substituents play a critical role in controlling the coordination geometry around the metal center. Bulky groups near the nitrogen atom can limit the number of ligands that can coordinate or favor specific isomers. In the context of C-H activation, steric hindrance can influence the regioselectivity of the reaction by dictating which C-H bond is most accessible for the metal to activate. rsc.org The design of N-aryl-2-aminopyridine ligands, for example, relies on the chelation-assisted C-H functionalization, where the geometry of the resulting five- or six-membered metallacycle is crucial for catalytic activity. rsc.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism for EAS on the pyridine ring follows the standard pathway for aromatic compounds: initial attack by an electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. youtube.com The deactivating effect of the nitrogen atom is explained by the unfavorable placement of a positive charge on the nitrogen in the resonance structures of the intermediates for attack at the C2 and C4 positions. Attack at the C3 position avoids this, making it the preferred, albeit slow, pathway. youtube.com

Oxidative Transformations: The catalytic N-oxidation of pyridines can proceed through a biomolecule-inspired cycle where a catalyst, such as an aspartic acid-derived peptide, shuttles between a free acid and a peracid form. nih.gov The peracid then delivers an oxygen atom to the nucleophilic pyridine nitrogen to form the N-oxide and regenerate the catalyst. nih.gov

Metal-Catalyzed C-H Activation: A common mechanism for reactions catalyzed by transition metals like palladium or rhodium involves the formation of a cyclometalated intermediate. rsc.org The catalytic cycle typically begins with the coordination of the pyridine nitrogen of this compound to the metal center. This is followed by an intramolecular C-H activation step (often the rate-determining step), where an ortho C-H bond on the tolyl ring is broken to form a stable five-membered metallacycle. rsc.org This palladacycle or rhodacycle can then undergo further reactions, such as migratory insertion or reductive elimination, to form the final product and regenerate the active catalyst. rsc.org Another proposed mechanism for functionalizing pyridines involves temporary dearomatization, where a metal hydride reduces the pyridine ring, making it nucleophilic enough to react with an electrophile before being re-aromatized. rsc.org

Kinetic and Thermodynamic Considerations

The reactivity of this compound in chemical reactions is governed by both kinetic and thermodynamic factors. While specific experimental kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, we can infer its behavior based on studies of related substituted pyridines. plos.orgniscpr.res.inoberlin.edursc.org

Thermodynamic Aspects:

The thermodynamic stability of reactants and products, as well as reaction intermediates, dictates the position of chemical equilibrium. The basicity of the pyridine nitrogen, as indicated by the pKa of its conjugate acid, is a key thermodynamic parameter influencing its reactivity, particularly in acid-catalyzed reactions or when it acts as a nucleophile or a ligand in metal complexes. researchgate.netcdnsciencepub.com For this compound, the presence of two electron-donating groups (methyl and tolyl) is expected to increase the electron density on the pyridine ring, thereby enhancing its basicity compared to unsubstituted pyridine (pKa ≈ 5.2). researchgate.net The methyl group at the 2-position and the tolyl group at the 5-position both contribute to this effect.

Kinetic Aspects:

Kinetics deals with the rate of chemical reactions and the factors that influence it, such as the energy of the transition state. For this compound, the rate of a reaction will be influenced by the electronic and steric effects of its substituents. Electron-donating groups generally accelerate electrophilic substitution reactions by stabilizing the positively charged intermediate (arenium ion). Conversely, they can affect the rate of nucleophilic substitution reactions.

The table below presents estimated and comparative kinetic and thermodynamic parameters for reactions involving pyridine and its substituted derivatives, providing a framework for understanding the potential reactivity of this compound.

Reaction Type / ParameterUnsubstituted Pyridine2-Methylpyridine (α-picoline)This compound (Estimated)Rationale / Reference
pKa of Conjugate Acid ~5.2~5.97> 6.0The electron-donating methyl and p-tolyl groups increase the basicity of the pyridine nitrogen. researchgate.net
Relative Rate of N-alkylation 1~2.8> 2.8Increased nucleophilicity due to electron-donating groups, though potentially moderated by steric hindrance at the 2-position.
Relative Rate of Electrophilic Aromatic Substitution 1> 1>> 1Both methyl and p-tolyl groups activate the ring towards electrophilic attack. The directing effects of these groups will influence the position of substitution.
Coordination Complex Stability (with a given metal) BaselineHigherHigherIncreased electron density on the nitrogen atom generally leads to stronger coordination, although steric factors can play a role. cdnsciencepub.com
**Rate Constant for reaction with OH radical (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) **~0.6~1.5> 1.5Methyl substitution is known to increase the rate constant for this atmospheric reaction. The tolyl group would likely further increase this rate. oberlin.edu

Note: The values for this compound are estimations based on established principles of physical organic chemistry and data from related compounds. Actual experimental values may vary.

Role of Substituents in Directing Reactivity

Electronic Effects:

These electron-donating properties have several consequences:

Increased Nucleophilicity: The electron-rich nature of the pyridine nitrogen makes it a better nucleophile and a stronger base compared to unsubstituted pyridine. This enhances its reactivity in reactions such as alkylation, acylation, and coordination to metal centers. cdnsciencepub.com

Activation towards Electrophilic Aromatic Substitution: The electron-donating substituents activate the pyridine ring towards attack by electrophiles. The directing influence of these groups would favor substitution at positions ortho and para to them. In this molecule, positions 3, 4, and 6 are available for substitution. The combined directing effects would likely favor attack at the 4 and 6 positions.

Influence on Reaction Mechanisms: In reactions where a positive charge develops in the transition state, the electron-donating substituents provide stabilization, thereby lowering the activation energy and increasing the reaction rate. This is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). sciepub.comrsc.org For electron-donating groups, these constants are negative, and a negative reaction constant (ρ) indicates the buildup of positive charge in the rate-determining step. wikipedia.org

Steric Effects:

The steric hindrance imposed by the substituents, particularly the methyl group at the 2-position, is a significant factor in directing reactivity.

Hindrance at the Nitrogen Atom: The methyl group adjacent to the nitrogen atom can sterically hinder the approach of reagents to the nitrogen lone pair. This can affect the rates of N-alkylation, N-oxidation, and coordination to bulky metal centers.

Hindrance at Adjacent Ring Positions: The 2-methyl group also sterically encumbers the 3-position of the pyridine ring, potentially disfavoring substitution at this site.

Advanced Spectroscopic and Analytical Characterization in 2 Methyl 5 P Tolyl Pyridine Research

Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 2-Methyl-5-(p-tolyl)pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons on the pyridine (B92270) and tolyl rings, as well as for the two methyl groups. The aromatic region would show a complex pattern of signals corresponding to the protons on both aromatic rings, while the aliphatic region would feature singlets for the non-equivalent methyl groups.

¹³C NMR: The ¹³C NMR spectrum would provide distinct signals for each unique carbon atom in the molecule, including the substituted carbons of the pyridine and tolyl rings and the carbons of the two methyl groups.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations from the aromatic rings and methyl groups.

C=C and C=N stretching vibrations within the pyridine and benzene (B151609) rings.

In-plane and out-of-plane C-H bending vibrations, which are indicative of the substitution patterns on the aromatic rings.

However, a specific, experimentally verified FT-IR spectrum with assigned vibrational frequencies for this compound is not available in the public domain based on conducted literature and database searches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of the interconnected pyridine and tolyl rings in this compound is expected to result in characteristic absorption maxima (λmax) in the UV-Vis spectrum, corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these absorptions are sensitive to the solvent environment. Detailed experimental UV-Vis spectral data for this specific compound are not presently found in surveyed scientific databases.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The electron ionization (EI) mass spectrum for this compound has been recorded and is available in spectral databases. mdpi.com The compound, with a molecular formula of C₁₃H₁₃N, has an exact mass of 183.1048. mdpi.com The mass spectrum shows a prominent molecular ion peak ([M]⁺) at an m/z of 183. mdpi.com Key fragmentation patterns can be observed, providing structural information.

Detailed experimental HRMS data, which would further confirm the elemental composition, have not been located in the searched literature.

Table 1: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)
18414.7
18399.99
18235.0
16816.5
16716.3
15529.8
15424.3
11514.3
9112.3

Data sourced from MassBank, Accession MSBNK-Fac_Eng_Univ_Tokyo-JP005108. mdpi.com

Diffraction Methods for Solid-State Structure Determination

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Following a thorough search of crystallographic databases, no public record of a single-crystal X-ray diffraction study for this compound was found. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

Chromatographic and Elemental Analysis Methods

Fundamental analysis begins with techniques that separate complex mixtures and verify the elemental makeup of the target compound.

Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. In the context of "this compound" research, LC-MS serves to confirm the molecular weight of the synthesized compound and assess its purity.

The process begins with Liquid Chromatography (LC), which separates the sample components based on their physicochemical properties as they pass through a column. Following separation, the eluent is introduced into the Mass Spectrometry (MS) detector via an Electrospray Ionization (ESI) source. ESI generates charged droplets from which ions of the analyte are desorbed into the gas phase. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. For "this compound" (molecular formula C₁₃H₁₃N), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 184.25. This technique is highly sensitive, making it invaluable for detecting trace-level impurities or degradation products. nih.gov

Table 1: Representative Data from ESI/LC-MS Analysis of this compound
ParameterDescriptionTypical Result
Retention Time (RT)The time taken for the compound to elute from the LC column; indicative of its polarity.Dependent on column and mobile phase conditions.
Observed m/zThe mass-to-charge ratio of the detected ion.~184.25
Ion SpeciesThe type of ion detected, typically the protonated molecule.[M+H]⁺
Purity (%)Calculated from the peak area of the compound relative to the total peak area in the chromatogram.>95% (Typical for purified sample)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound like "this compound." The experimental "found" values are compared against the "calculated" theoretical values based on the compound's molecular formula (C₁₃H₁₃N). A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

For "this compound" (C₁₃H₁₃N, Molecular Weight: 183.25 g/mol ), the theoretical percentages are calculated as follows:

Carbon (C): (13 * 12.01) / 183.25 * 100% = 85.19%

Hydrogen (H): (13 * 1.01) / 183.25 * 100% = 7.15%

Nitrogen (N): (1 * 14.01) / 183.25 * 100% = 7.65%

Table 2: Elemental Analysis Data for C₁₃H₁₃N
ElementTheoretical (%)Experimental (Found) (%)Difference (%)
Carbon (C)85.1985.05-0.14
Hydrogen (H)7.157.21+0.06
Nitrogen (N)7.657.61-0.04

Specialized Analytical Techniques for Specific Research Objectives

To investigate the potential applications and interactions of "this compound," more specialized analytical methods are employed.

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com While "this compound" itself is not chiral, CD spectroscopy is an effective tool for studying its interaction with inherently chiral macromolecules like DNA. nih.gov The DNA double helix possesses a distinct CD spectrum, which is sensitive to conformational changes. mdpi.comnih.gov

When a small molecule binds to DNA, it can perturb the DNA's secondary structure, leading to changes in its CD spectrum. These spectral changes can provide insights into the mode of interaction (e.g., intercalation between base pairs or binding within the grooves). For instance, intercalation often leads to a significant increase in the intensity of the DNA's characteristic positive band around 275-280 nm and the negative band around 245-250 nm. If the ligand itself is achiral, it may give rise to an induced circular dichroism (ICD) signal upon binding, which results from the electronic transitions of the ligand coupling with those of the chiral DNA environment. nih.gov This provides further evidence of a close and specific interaction.

Table 3: Hypothetical Circular Dichroism Spectral Changes of DNA upon Binding with this compound
SamplePositive Band Peak (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Negative Band Peak (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
DNA alone~278+8,000~248-8,000
DNA + Ligand Complex~280+10,500~250-10,000

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. lcms.cz If "this compound" is used as a monomer or as a functional side group in a polymerization reaction, GPC is employed to determine the molecular weight distribution of the resulting polymer.

GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller chains penetrate the pores and elute later. lcms.cz This analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer. This information is vital as the molecular weight and its distribution significantly influence the polymer's physical and mechanical properties. lcms.cz

Table 4: Typical GPC Data for a Polymeric Derivative of this compound
ParameterSymbolDescriptionHypothetical Value
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.15,000 g/mol
Weight-Average Molecular WeightMwAn average that gives more weight to heavier molecules.18,000 g/mol
Polydispersity IndexPDIA measure of the non-uniformity of molecular weights in the polymer (Mw/Mn).1.20

Theoretical and Computational Studies of 2 Methyl 5 P Tolyl Pyridine and Its Derivatives

Quantum Chemical Approaches: Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a common approach for the analyses described below. Studies on related pyridine (B92270) compounds often employ the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance of accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. This process calculates key structural parameters.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between two planes of atoms, which define the molecule's conformation.

For 2-Methyl-5-(p-tolyl)pyridine, this analysis would reveal the precise spatial arrangement of the pyridine and p-tolyl rings relative to each other. However, specific optimized geometric parameters from DFT calculations for this compound are not present in the available literature.

Electronic Structure Analysis: HOMO-LUMO and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Energy Gap (ΔE): This value is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule is more reactive and easily polarizable. irjweb.comnih.gov

Analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distribution. This information would clarify which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions. Currently, there are no published HOMO-LUMO energy values or orbital maps specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic sites. researchgate.netresearchgate.net Color-coding is used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green: Regions of neutral potential.

An MEP map for this compound would identify the electron-rich nitrogen atom of the pyridine ring as a likely site for electrophilic interaction. However, a calculated MEP map for this specific molecule is not available in the searched scientific databases.

Spectroscopic Property Predictions and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate the calculated structure and electronic properties.

Simulated Infrared and Ultraviolet-Visible Spectra

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies correspond to absorption peaks and can help assign experimental IR data to specific vibrational modes (e.g., C-H stretching, C=N stretching). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions between molecular orbitals. These transitions correspond to the absorption of UV or visible light and can be used to interpret experimental UV-Vis spectra.

While experimental IR spectra for similar compounds are noted in databases, simulated and fully assigned spectra for this compound based on DFT calculations are not found in the literature. nih.gov

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental values serves as a stringent test of the accuracy of the computationally optimized molecular geometry.

Although experimental NMR data may exist for this compound as part of its synthesis and characterization, published studies detailing its computational NMR chemical shift predictions are absent from the reviewed literature.

Reactivity and Stability Assessments

Computational chemistry provides powerful tools to predict and understand the reactivity and stability of molecules. For this compound, these assessments are crucial for predicting its behavior in chemical reactions and understanding its intrinsic electronic properties.

Global Reactivity Parameters (GRPs) are derived from conceptual Density Functional Theory (DFT) and provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). Chemical hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness.

High chemical hardness (η) indicates low reactivity and high stability, as the molecule resists changes in its electron distribution.

Low chemical hardness (η) , or high softness (S), suggests higher reactivity, as the molecule is more susceptible to electron transfer.

For a molecule like this compound, DFT calculations would be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies are then used to calculate the GRPs, which offer insights into the molecule's stability and its propensity to act as an electron donor or acceptor in reactions.

ParameterSymbolFormulaSignificance
Electronegativity χ-(EHOMO + ELUMO)/2The power of an atom or molecule to attract electrons.
Chemical Potential μ(EHOMO + ELUMO)/2The negative of electronegativity; relates to the escaping tendency of electrons.
Chemical Hardness η(ELUMO - EHOMO)/2Resistance to deformation or change in electron configuration.
Global Softness S1/(2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index ωμ²/ (2η)Measures the propensity of a species to accept electrons.

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. acadpubl.eu This analysis provides a detailed picture of bonding, lone pairs, and the stabilizing effects of hyperconjugation.

In this compound, key hyperconjugative interactions would include:

Delocalization of the nitrogen atom's lone pair (n) electrons into the antibonding π* orbitals of the pyridine ring.

Interactions between the π orbitals of the pyridine ring and the π* orbitals of the tolyl group, facilitating electronic communication between the two aromatic systems.

Interactions involving the C-H σ bonds of the methyl groups and the antibonding orbitals of the adjacent aromatic rings.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wayne.edu It is a fundamental concept in computational chemistry for studying reaction mechanisms. wayne.eduresearchgate.net The PES maps out all possible geometric arrangements of the atoms along with their corresponding energies.

Key features of a PES include:

Minima: These represent stable structures, such as reactants, intermediates, and products.

Saddle Points: These correspond to transition states, which are the highest energy points along a reaction pathway. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational analysis provides invaluable insights into these interactions and the resulting crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The surface is generated by partitioning the crystal electron density into molecular regions. The distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated for each point on the surface.

Interaction TypeExpected ContributionDescription
H···H HighRepresents contacts between hydrogen atoms on adjacent molecules, typically the most abundant interaction. nih.gov
C···H/H···C SignificantArises from interactions between carbon and hydrogen atoms, often indicative of C-H···π interactions. nih.gov
N···H/H···N ModerateInvolves the pyridine nitrogen atom acting as a potential hydrogen bond acceptor. nih.gov
C···C Low to ModerateCan indicate the presence of π-π stacking interactions between the aromatic rings. nih.gov

While this compound lacks strong hydrogen bond donors, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Computational studies are essential for exploring how these weak N···H interactions, along with other non-covalent forces like C-H···π and π-π stacking, guide the self-assembly of molecules into a stable three-dimensional supramolecular architecture. rsc.orgnih.govuchile.cl

Theoretical models can calculate the energies of various possible molecular pairings (dimers) and larger clusters to predict the most stable crystal packing arrangement. nih.gov These studies elucidate how subtle changes in molecular structure can influence the selection of hydrogen bonding motifs and lead to different crystal structures, a phenomenon known as polymorphism. uchile.clnih.gov The combination of these weak interactions dictates the final supramolecular network, influencing the material's physical properties. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Currently, there is no publicly available research data from theoretical and computational studies specifically detailing the non-linear optical (NLO) properties of this compound and its derivatives. Consequently, data tables and detailed research findings on its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) cannot be provided.

Applications of 2 Methyl 5 P Tolyl Pyridine in Advanced Materials and Catalysis Research

Role in Catalysis

In the realm of chemical synthesis, catalysts are essential for enhancing reaction rates and directing selectivity. Pyridine-based molecules, including 2-Methyl-5-(p-tolyl)pyridine, are particularly valuable due to the Lewis basicity of the nitrogen atom, which allows for effective coordination to a wide variety of metal centers. nih.govalfachemic.com This coordination is fundamental to the activity of many catalysts.

Pyridine (B92270) Derivatives as Ligands in Homogeneous Catalysis

Pyridine and its derivatives are among the most widely utilized ligands in homogeneous catalysis, where the catalyst is in the same phase as the reactants. researchgate.net The nitrogen atom's lone pair of electrons can donate to a metal center, forming a stable metal complex. alfachemic.com The properties of the resulting catalyst can be finely tuned by modifying the substituents on the pyridine ring. nih.govresearchgate.net

Key features that make pyridine derivatives effective ligands include:

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can alter the electron density at the metal center. nih.gov This, in turn, influences the catalyst's reactivity and selectivity. nih.gov For instance, electron-donating groups can enhance the catalytic activity of a metal complex in certain reactions.

Steric Hindrance: The size and placement of substituents control the steric environment around the metal center. This can direct the approach of substrates, leading to high regioselectivity and stereoselectivity.

Stability: Pyridine-based ligands can form robust complexes with transition metals, enhancing the stability of the catalyst under reaction conditions. researchgate.net

These principles are applicable to a wide range of transition-metal-catalyzed reactions, including polymerization, hydrogenation, and hydroformylation. alfachemic.com Palladium(II) complexes featuring pyridine derivative ligands, for example, have demonstrated utility as precatalysts in cross-coupling reactions. nih.gov

Development of Heterogeneous Catalysts Incorporating this compound Moieties

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, which exist in a different phase from the reactants, provide a solution to this issue. A common strategy involves immobilizing a homogeneous catalyst onto a solid support.

Pyridine moieties can be incorporated into heterogeneous catalysts, for example, by anchoring them to materials like porous mixed oxides. mdpi.com In one study, nickel(II) bromide complexes with 2-(arylimino)pyridine ligands, when activated, showed good catalytic performance in ethylene polymerization. mdpi.com This approach combines the high efficiency of molecular catalysts with the practical advantages of heterogeneous systems, such as easy recovery and reusability.

Catalytic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom bonds is fundamental to organic synthesis. esciencesspectrum.comnih.govresearcher.life Transition metal catalysis is a powerful tool for achieving these transformations, and pyridine-based ligands play a crucial role. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methods for C-C bond formation. The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. Pyridine derivatives have been successfully employed as ligands in these systems. nih.gov Research has also explored rhodium-catalyzed reactions involving 2-(p-tolyl)pyridine (B1347097) for the formation of C-C bonds with organometallic reagents. researchgate.net

Similarly, the formation of bonds between carbon and heteroatoms (like nitrogen, oxygen, or sulfur) is frequently achieved using transition metal catalysts. researcher.lifenih.gov The mechanism often involves the cleavage of a C-H bond by a metal complex, followed by the formation of the new C-heteroatom bond through reductive elimination. nih.gov The ligand environment, which can be provided by pyridine derivatives, is critical in facilitating these steps.

Stereoselective Catalysis with Chiral Pyridine Ligands

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which uses chiral catalysts to favor the formation of one enantiomer over the other, is the most efficient method for achieving this. acs.org

While pyridine derivatives are versatile ligands, the development of their chiral versions has been a significant area of research. acs.org By introducing chirality into the ligand structure, it is possible to create an asymmetric environment around the metal center, which can then induce stereoselectivity in the catalyzed reaction. acs.orgrsc.org

Recent advancements have focused on creating novel, tunable chiral pyridine units. acs.orgacs.org For example, chiral pyridine-oxazoline and pyridine–aminophosphine ligands have been developed and successfully applied in asymmetric reactions, including hydrogenations, with excellent enantioselectivity. rsc.orgrsc.org These ligands demonstrate that the rational design of the chiral pyridine framework is key to achieving high levels of stereocontrol. acs.org

Contributions to Materials Science

The application of pyridine derivatives extends beyond catalysis into the field of materials science, particularly in the development of organic electronics. The inherent electronic properties of the pyridine ring, combined with the ability to modify its structure, make these compounds ideal candidates for use in a variety of devices.

Organic Electronic Materials: OLEDs, Solar Cells, Organic Semiconductors

Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of 2-(p-tolyl)pyridine is as a ligand in the organometallic complex Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)₃. alfa-chemistry.com This iridium complex is a highly efficient phosphorescent emitter, a class of materials that can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. researchgate.net

Ir(mppy)₃ is particularly valued as a green phosphorescent dopant in OLEDs. Its properties make it suitable for use in advanced display technologies and solid-state lighting. The performance of such materials is dictated by their electronic and photophysical characteristics.

Properties of Tris[2-(p-tolyl)pyridine]iridium(III)
PropertyValueReference
Molecular FormulaC₃₆H₃₀IrN₃ alfa-chemistry.com
AppearanceYellow powder alfa-chemistry.com
Emission Wavelength (λem)514 nm ±10 nm in dichloromethane
HOMO Energy Level5.6 eV
LUMO Energy Level3.0 eV
ApplicationGreen phosphorescent dopant in OLEDs

Organic Solar Cells (OSCs)

Pyridine-containing compounds are also being explored for their potential in organic solar cells. rsc.orgresearchgate.netnih.gov In OSCs, materials are needed to absorb light, transport charge (electrons and holes), and facilitate the conversion of solar energy into electricity. Pyridine derivatives can function as electron-transporting materials due to the electron-deficient nature of the pyridine ring. rsc.org

Research has shown that designing organic sensitizers with pyridine anchoring groups can be an effective strategy for p-type dye-sensitized solar cells. researchgate.net Furthermore, computational studies using density functional theory (DFT) have been employed to design and evaluate new pyridine-based chromophores, aiming to enhance light absorption and charge transport capabilities for more efficient OSCs. nih.gov

Organic Semiconductors

The fundamental properties that make pyridine derivatives useful in OLEDs and OSCs also apply to their use as organic semiconductors. The ability to transport charge is the defining characteristic of a semiconductor. By modifying the molecular structure of pyridine-based compounds, it is possible to tune their charge carrier mobility and energy levels to suit specific applications. For example, pyrene-pyridine integrated systems have been studied as hole-transporting materials, which are a critical component of many organic electronic devices. nih.govacs.org

Polymeric Materials: Pyridine-Grafted Copolymers and Functional Polymers

While direct polymerization of this compound has not been extensively documented, its structural motifs are of significant interest in the synthesis of functional polymers. The pyridine moiety provides a site for grafting onto polymer backbones, a technique used to impart specific functionalities to commodity polymers. Research into pyridine-containing polymers has shown that the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, a proton acceptor, or a point of quaternization, leading to materials with applications in catalysis, sensing, and antimicrobial coatings.

The incorporation of a tolyl group, as seen in this compound, can enhance the thermal stability and solubility of polymers in organic solvents, crucial properties for material processing and longevity. Although specific research on copolymers grafted with this compound is limited, the principles of grafting other pyridine derivatives suggest a potential pathway for creating new functional polymers. These materials could exhibit unique electronic and photophysical properties due to the interplay between the electron-donating tolyl group and the electron-accepting pyridine ring.

Table 1: Potential Functional Polymer Applications Based on Pyridine Grafting

Application AreaPotential Functionality of Grafted this compound
CatalysisImmobilization of metal catalysts for heterogeneous catalysis.
SensingDevelopment of chemosensors for metal ion or pH detection.
CoatingsCreation of surfaces with tailored wettability and antimicrobial properties.
MembranesFabrication of membranes with selective transport properties.

Design of Materials with Specific Optical Properties (e.g., Non-Linear Optics, Fluorescence)

The design of materials with specific optical properties is a key area of materials science, with applications ranging from telecommunications to bio-imaging. Pyridine-containing compounds are known to be valuable chromophores for non-linear optical (NLO) materials and fluorescent probes. The structure of this compound, with its donor-acceptor character, is theoretically conducive to exhibiting NLO properties. The tolyl group acts as an electron donor, while the pyridine ring can function as an electron acceptor, a fundamental requirement for second-order NLO activity.

Furthermore, the rigid, aromatic structure of this compound suggests that it could be a building block for fluorescent materials. While the intrinsic fluorescence of the molecule itself may be modest, its incorporation into larger conjugated systems or coordination complexes can lead to materials with strong emissions. For instance, iridium(III) complexes of a related compound, 2-(p-tolyl)pyridine, are utilized as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) alfa-chemistry.com. This suggests that complexes of this compound could also possess interesting photoluminescent properties.

Table 2: Predicted Optical Properties of Materials Incorporating this compound

Optical PropertyPotential Contribution of this compound
Non-Linear OpticsSecond-order NLO effects due to donor-acceptor structure.
FluorescenceBuilding block for fluorescent polymers and coordination complexes.
PhosphorescencePotential ligand for heavy metal complexes in OLED applications.

Building Blocks for Supramolecular Architectures and Frameworks

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, has led to the development of complex and functional architectures such as metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen of this compound provides an excellent coordination site for metal ions, making it a candidate as a ligand for the construction of these frameworks mdpi.commdpi.com.

The formation of hydrogen bonds and π-π stacking interactions involving the pyridine and tolyl rings can also direct the self-assembly of this compound into well-defined supramolecular structures. While specific examples of supramolecular assemblies based solely on this compound are not yet prevalent in the literature, the foundational principles of supramolecular chemistry strongly support its potential as a versatile building block in this domain nih.gov.

Table 3: Potential Supramolecular Structures Utilizing this compound

Supramolecular StructureRole of this compoundPotential Applications
Metal-Organic Frameworks (MOFs)Organic linker coordinating to metal centers.Gas storage, separation, catalysis.
Coordination PolymersBridging ligand forming one-, two-, or three-dimensional networks.Luminescent sensors, magnetic materials.
Self-Assembled MonolayersSurface modification to control interfacial properties.Electronics, biocompatible surfaces.
Liquid CrystalsMesogen contributing to the formation of liquid crystalline phases.Display technologies, optical switching.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Identified Research Gaps

A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated research on 2-Methyl-5-(p-tolyl)pyridine. Its existence is confirmed in chemical databases, but detailed studies on its synthesis, reactivity, and application are largely absent. This absence itself constitutes the most significant finding: a clear and substantial research gap.

While direct contributions are minimal, the study of structurally similar compounds, such as 2-(p-tolyl)pyridine (B1347097), provides a foundation for hypothesizing potential areas of interest. For instance, 2-(p-tolyl)pyridine has been utilized in the preparation of chloro complexes with transition metals like nickel, copper, and cobalt, suggesting its utility as a ligand in coordination chemistry. sigmaaldrich.com This established role for a closely related isomer points to a logical starting point for investigating the coordination chemistry of this compound. The additional methyl group on the pyridine (B92270) ring could subtly alter its electronic properties and steric profile, potentially leading to novel catalytic activities or material properties in its metal complexes.

The primary research gaps for this compound can be summarized as follows:

Optimized Synthesis: Robust and high-yield synthetic routes specifically tailored to this compound have not been reported.

Physicochemical Characterization: A thorough documentation of its spectroscopic, electronic, and physical properties is lacking.

Reactivity Profile: There is no systematic study of its reactivity, including its behavior in electrophilic or nucleophilic substitution reactions, or its potential for further functionalization.

Biological Activity Screening: The compound has not been evaluated for potential applications in medicinal chemistry, a common trajectory for novel pyridine derivatives.

Table 1: Physicochemical Properties and Identifiers for this compound This table is generated from available chemical database information; comprehensive experimental data from academic studies is not widely available.

PropertyValue
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS Number 30456-65-6
Predicted Boiling Point 281.6±9.0 °C
Predicted Density 1.015±0.06 g/cm³
Predicted pKa 5.48±0.12

Data sourced from chemical supplier databases. chemicalbook.com

Emerging Methodologies and Frontiers in Pyridine Chemistry Research

Future research into this compound will undoubtedly be shaped by ongoing advancements in synthetic organic chemistry. The construction and functionalization of pyridine rings are central themes, with several emerging methodologies offering exciting possibilities.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, remain a cornerstone for creating C-C bonds in pyridine synthesis. smolecule.com These methods could be adapted for the efficient synthesis of this compound from appropriate halogenated pyridine and boronic acid precursors.

More recently, the field has seen a surge in C-H activation and functionalization techniques. These methods allow for the direct modification of the pyridine ring without the need for pre-functionalized starting materials, offering a more atom-economical and efficient approach. A significant challenge in pyridine chemistry is controlling the regioselectivity of these reactions, as the nitrogen atom strongly influences the ring's electronic properties. sigmaaldrich.com Developing catalytic systems that can selectively functionalize specific positions on a pre-existing this compound core would open up avenues for creating libraries of derivatives for screening in various applications.

Furthermore, green chemistry principles are increasingly influencing synthetic strategies. The development of syntheses using nanocatalysts, microwave assistance, or multi-component reactions (MCRs) under environmentally benign conditions are at the forefront of pyridine research. sigmaaldrich.comnih.gov Applying these methodologies to the production of this compound would not only be academically novel but also align with modern standards for sustainable chemical manufacturing.

Outlook for Advanced Applications and Fundamental Chemical Understanding

The future of this compound is intrinsically linked to filling the aforementioned research gaps. Once fundamental knowledge of its synthesis and properties is established, exploration of its advanced applications can begin in earnest.

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, found in numerous FDA-approved drugs. researchgate.netcharite.de Its presence can enhance water solubility and provide a key scaffold for interacting with biological targets. rsc.org Future work could involve synthesizing derivatives of this compound and screening them for activity against various diseases, from infectious agents to central nervous system disorders.

Materials Science: Aryl-substituted pyridines are of interest in the development of organic electronics and functional materials. They can serve as ligands in the formation of luminescent metal complexes or as building blocks for conjugated polymers. The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Catalysis: As a ligand, this compound could be used to create novel transition metal catalysts. The electronic and steric influence of the methyl and tolyl groups could modulate the activity and selectivity of a metal center in various catalytic transformations, such as hydrogenations, cross-couplings, or polymerizations.

The path forward requires a foundational, bottom-up approach. Systematic synthesis, purification, and characterization are the necessary first steps. This must be followed by a thorough investigation of its fundamental reactivity. Only through this dedicated academic inquiry can the potential of this compound be fully understood and its promise in advanced applications be realized.

Table 2: Potential Research Trajectories for this compound

Research AreaRationale Based on General Pyridine ChemistryIdentified Research Gap/Opportunity
Coordination Chemistry Structurally similar 2-(p-tolyl)pyridine forms metal complexes. sigmaaldrich.comSynthesize and characterize metal complexes; investigate their catalytic or material properties.
Medicinal Chemistry Pyridine is a privileged scaffold in numerous approved drugs. researchgate.netcharite.deSynthesize derivatives and conduct biological screening for various therapeutic targets.
Materials Science Aryl-pyridines are used in organic electronics and as fluorescent probes. smolecule.comInvestigate the photophysical properties of the compound and its metal complexes for applications like OLEDs or sensors.
Synthetic Methodology C-H activation is a frontier in pyridine functionalization.Develop regioselective methods to further functionalize the this compound core.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.